molecular formula C21H22N2 B15159061 N~1~-Phenyl-N~4~-(2-phenylpropan-2-yl)benzene-1,4-diamine CAS No. 848814-83-5

N~1~-Phenyl-N~4~-(2-phenylpropan-2-yl)benzene-1,4-diamine

Cat. No.: B15159061
CAS No.: 848814-83-5
M. Wt: 302.4 g/mol
InChI Key: VQACZQDUDLKEOJ-UHFFFAOYSA-N
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Description

N~1~-Phenyl-N~4~-(2-phenylpropan-2-yl)benzene-1,4-diamine is an organic compound with the molecular formula C21H21N. It is a derivative of p-phenylenediamine, characterized by the presence of phenyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Phenyl-N~4~-(2-phenylpropan-2-yl)benzene-1,4-diamine typically involves the reaction of p-phenylenediamine with phenyl-substituted reagents under controlled conditions. One common method includes the reaction of p-phenylenediamine with 2-phenylpropan-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-Phenyl-N~4~-(2-phenylpropan-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N~1~-Phenyl-N~4~-(2-phenylpropan-2-yl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its role in the development of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and as a stabilizer in rubber manufacturing.

Mechanism of Action

The mechanism of action of N

Properties

CAS No.

848814-83-5

Molecular Formula

C21H22N2

Molecular Weight

302.4 g/mol

IUPAC Name

1-N-phenyl-4-N-(2-phenylpropan-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C21H22N2/c1-21(2,17-9-5-3-6-10-17)23-20-15-13-19(14-16-20)22-18-11-7-4-8-12-18/h3-16,22-23H,1-2H3

InChI Key

VQACZQDUDLKEOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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